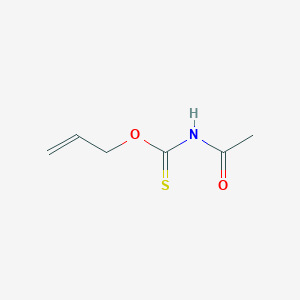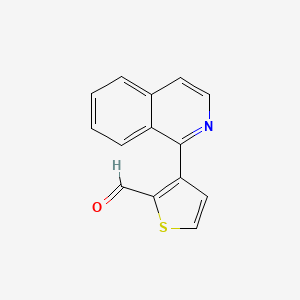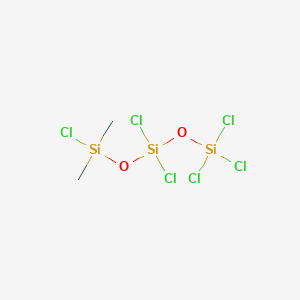![molecular formula C17H17NO B14299316 (3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one CAS No. 112452-86-5](/img/structure/B14299316.png)
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group and a methylphenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one typically involves the condensation reaction between 2-methylbenzaldehyde and 1-phenylbutan-1-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher product yields.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted imines and amines.
Aplicaciones Científicas De Investigación
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-[(2-Methylphenyl)imino]-1-phenylpropan-1-one
- (3E)-3-[(2-Methylphenyl)imino]-1-phenylpentan-1-one
- (3E)-3-[(2-Methylphenyl)imino]-1-phenylhexan-1-one
Uniqueness
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of phenyl and methylphenyl groups attached to a butanone backbone makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
112452-86-5 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-8-6-7-11-16(13)18-14(2)12-17(19)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Clave InChI |
VYCULNMKZRJHSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=C(C)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)



![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)


![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)


![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
